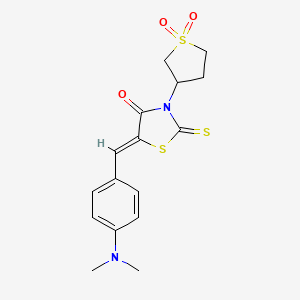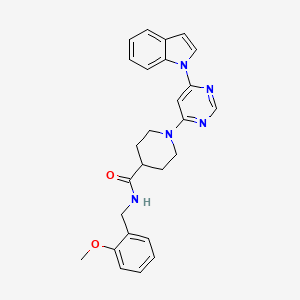
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide, also known as ML218, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide works by selectively binding to the Kv7.2/7.3 potassium channel and inhibiting its activity. This leads to a decrease in the electrical activity of neurons, which can help to reduce seizures and pain. This compound has been shown to have a high affinity for the Kv7.2/7.3 channel, making it a potent inhibitor.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on the electrical activity of neurons. This compound has been found to reduce the firing frequency of neurons and increase their threshold for firing, leading to a decrease in the excitability of neurons. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is its high selectivity for the Kv7.2/7.3 potassium channel, which makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the research and development of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide. One potential direction is to explore its potential therapeutic applications in various neurological disorders, such as epilepsy and pain. Another direction is to investigate the effects of this compound on other ion channels and receptors, which may help to identify new targets for drug development. Additionally, further optimization of the synthesis method and pharmacological properties of this compound may lead to the development of more potent and selective inhibitors of the Kv7.2/7.3 potassium channel.
合成方法
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 1H-indole-2-carboxylic acid with 4-chloropyrimidine. The intermediate product is then reacted with 2-methoxybenzylamine to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of a specific protein, called the Kv7.2/7.3 potassium channel, which plays a crucial role in regulating the electrical activity of neurons. This compound has been found to be a potent and selective inhibitor of this channel, making it a promising drug candidate for the treatment of epilepsy, pain, and other neurological disorders.
属性
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-33-23-9-5-3-7-21(23)17-27-26(32)20-10-13-30(14-11-20)24-16-25(29-18-28-24)31-15-12-19-6-2-4-8-22(19)31/h2-9,12,15-16,18,20H,10-11,13-14,17H2,1H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWPOYCKLWLHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

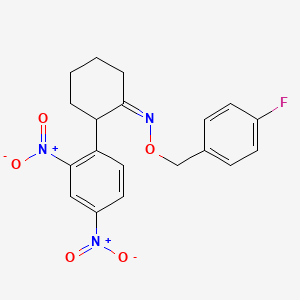
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)
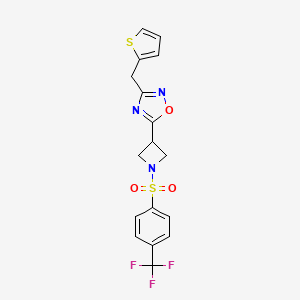
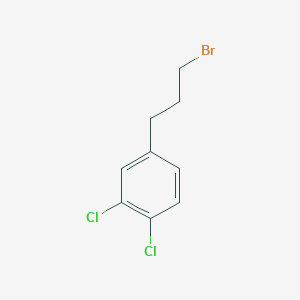
![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B2394915.png)
![4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394916.png)
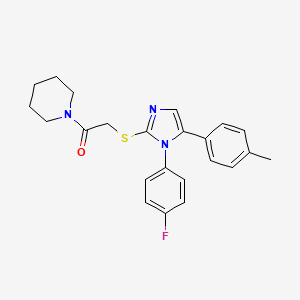
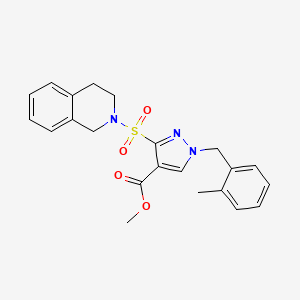
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2394920.png)

